![molecular formula C13H21N3O2S B2969082 (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353955-80-2](/img/structure/B2969082.png)
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol
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Description
Scientific Research Applications
Electrochemical Oxidation
The indirect electrochemical oxidation of piperidin-4-ones, which shares structural similarities with the compound , has been demonstrated to lead to α-hydroxyketals. This process, conducted in an undivided cell with sodium iodide/sodium methoxide system in methanol, achieves substance yields of 50–80% and current yields of 50–65% (Elinson et al., 2006).
Crystal Structure Analysis
Risperidone N-oxide hydrogen peroxide methanol solvate's crystal structure reveals insights into compound stabilization via O—H⋯O and C—H⋯O interactions. The study of such solvates aids in understanding how different components influence molecular conformation and packing in crystals (Ravikumar et al., 2005).
Synthesis of Novel Compounds
The three-component synthesis and characterization of novel pyridine derivatives highlight the versatility of piperidine as a building block for creating complex structures. This synthesis approach, using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, exemplifies the compound's potential in facilitating diverse chemical reactions (Wu Feng, 2011).
Antimicrobial Activity
New pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine-carboxylic acid, using a structure similar to the queried compound, exhibit variable and modest antimicrobial activity. This highlights the potential for developing antimicrobial agents through structural modification of piperidine derivatives (Patel et al., 2011).
Catalytic N-Alkylation
The catalytic N-alkylation of amines with primary alcohols over halide clusters, involving piperidine and methanol, demonstrates the compound's utility in synthesizing N-methylated piperidines. Such processes are vital for producing various chemical intermediates and pharmaceuticals (Kamiguchi et al., 2007).
Quantum Chemical and Molecular Dynamics Studies
The study on corrosion inhibition by piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations reveals the potential of such compounds in protecting metals from corrosion. This application is crucial for industrial settings where metal longevity is desired (Kaya et al., 2016).
properties
IUPAC Name |
[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-18-12-7-11(14-13(15-12)19-2)16-6-4-5-10(8-16)9-17/h7,10,17H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGKDHSXUNKWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCC(C2)CO)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol |
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